6-Chloro-1-methyl-1H-indole
Overview
Description
6-Chloro-1-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Identification and Analysis in Wine Flavors
- A study investigated the causes of taints and off-flavours in commercial wines, identifying compounds including indole derivatives as responsible. New methods for quantitative analysis of these compounds in wines were developed, contributing to the understanding of wine flavors and quality control (Capone et al., 2010).
Antifouling Acrylic Metal Salt Resins
- Research on the development of new antifouling acrylic metal salt resins incorporated an indole derivative synthesized from 6-chlorine-1H-indole. These resins showed promising antibacterial and algae inhibiting properties, significant for marine applications (Chunhua et al., 2020).
Photoreaction for Fluorescent Detection
- A study explored the photoreaction of indole compounds with halocompounds, leading to products with unique fluorescent properties. This has implications in developing new fluorophores and protein labeling strategies (Ladner et al., 2014).
Synthesis of Novel Indole Derivatives
- Indole derivatives have been a focus for their varied biological properties. One study synthesized a new compound from an indole derivative, contributing to the field of medicinal chemistry and drug development (Geetha et al., 2019).
Free Radical Scavenging and DNA Cleavage Activities
- A research on novel indole derivatives evaluated their free radical scavenging and DNA cleavage activities. Such studies are crucial in understanding the therapeutic potential of indole-based compounds (Jain et al., 2015).
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
6-Chloro-1-methyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the compound’s vibrational characteristics . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyl-1H-indole interacts with multiple receptors, making it useful in developing new derivatives . It has been found in many important synthetic drug molecules, indicating its significant role in biochemical reactions .
Cellular Effects
This compound has shown various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties indicate its broad-spectrum impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its aromatic nature allows it to undergo electrophilic substitution readily, similar to the benzene ring .
Properties
IUPAC Name |
6-chloro-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOPHRVGMIZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571677 | |
Record name | 6-Chloro-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155868-51-2 | |
Record name | 6-Chloro-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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